

CAS registry number for Reactive Red 24.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Red 24

Cat. No.: B1143643

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Chemical Identification and Properties

Reactive Red 24 is a single azo class reactive dye.[1] It appears as a red powder and is used for dyeing cellulose fibers such as cotton and viscose, as well as protein fibers like silk and wool.[2]

Chemical Identifiers

The primary CAS Registry Number for **Reactive Red 24** is 70210-20-7.[3][4][5] Other identifiers are listed in the table below.

Identifier	Value
C.I. Name	C.I. Reactive Red 24, C.I. 18208
CAS Registry Number	70210-20-7
Deprecated CAS	12238-00-5
EC Number	274-417-3
Molecular Formula	C ₂₆ H ₁₇ ClN ₇ Na ₃ O ₁₀ S ₃
IUPAC Name	trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

Physicochemical Properties

The key physicochemical properties of **Reactive Red 24** are summarized below.

Property	Value
Molecular Weight	788.07 g/mol
Appearance	Red powder
Water Solubility	60 g/L at 20°C; 100 g/L at 50°C
LogP	-3.26 at 20°C
Vapor Pressure	0 Pa at 20°C

Synthesis and Manufacturing

The synthesis of **Reactive Red 24** is a multi-step process involving the condensation of several aromatic compounds. The general manufacturing method involves the reaction of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), followed by diazotization of 2-Aminobenzenesulfonic acid and coupling with the condensation product. The final step is a condensation reaction with N-methylbenzenamine, followed by salting-out.

Experimental Protocol: Synthesis of Reactive Red 24

The following is a representative protocol for the synthesis of a dichlorotriazine reactive dye like **Reactive Red 24**, based on the general principles of azo dye synthesis.

Materials:

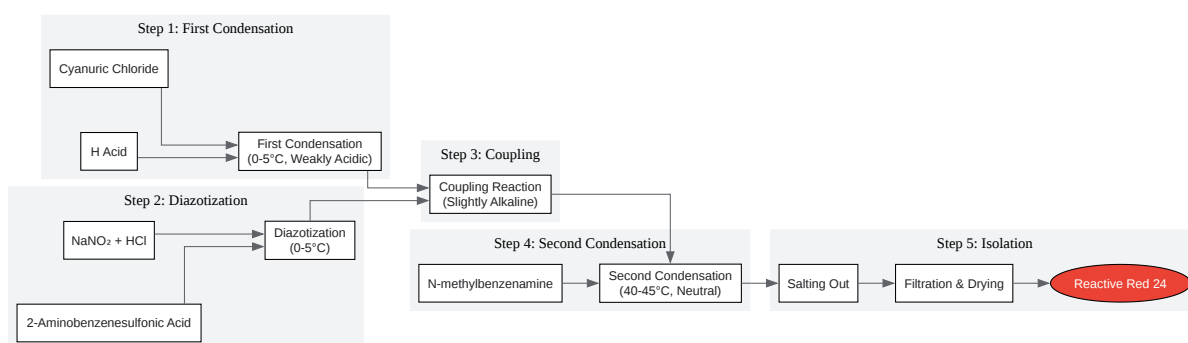
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2-Aminobenzenesulfonic acid
- N-methylbenzenamine

- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3)
- Sodium chloride (NaCl)
- Ice

Procedure:

- **First Condensation:** H acid is reacted with cyanuric chloride in an aqueous medium. The temperature is maintained at $0-5^\circ\text{C}$ using an ice bath, and the pH is controlled at a weakly acidic level by the addition of sodium carbonate. This reaction substitutes one chlorine atom on the triazine ring.
- **Diazotization:** 2-Aminobenzenesulfonic acid is dissolved in water and hydrochloric acid. The solution is cooled to $0-5^\circ\text{C}$, and a solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction is kept at a low temperature to prevent the decomposition of the diazonium salt.
- **Coupling Reaction:** The diazonium salt solution is then slowly added to the solution from the first condensation step. The pH is maintained at a slightly alkaline condition to facilitate the coupling reaction, forming the azo linkage.
- **Second Condensation:** N-methylbenzenamine is then added to the reaction mixture. The temperature is raised to around $40-45^\circ\text{C}$, and the pH is adjusted to neutral to allow the second chlorine atom on the triazine ring to be substituted.
- **Salting Out:** The final dye product is precipitated from the solution by the addition of sodium chloride.
- **Isolation and Drying:** The precipitated dye is collected by filtration, washed with a brine solution to remove impurities, and then dried to obtain the final product.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Reactive Red 24**.

Industrial Applications

Reactive Red 24 is primarily used in the textile industry for dyeing and printing. It is suitable for cotton, viscose fiber, silk, and wool fabrics. The reactive groups in the dye molecule form covalent bonds with the hydroxyl or amino groups of the fibers, resulting in excellent color fastness, particularly wet fastness. It can be applied through various dyeing methods, including pad dyeing, exhaust dyeing, and printing.

Toxicological Information

The toxicological data for **Reactive Red 24** is limited. However, based on notifications to the ECHA C&L Inventory, it may cause an allergic skin reaction.

GHS Hazard Information

Hazard Statement	Classification
H317	May cause an allergic skin reaction
GHS Pictogram	Exclamation Mark
Signal Word	Warning

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of a reactive dye using a human cell line, such as HaCaT (keratinocytes) or HepaRG (liver cells), which are relevant for dermal and ingestion exposure routes, respectively.

Materials:

- Human cell line (e.g., HaCaT or HepaRG)
- Cell culture medium and supplements
- Reactive Red 24**
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:** Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

- **Dye Preparation:** Prepare a stock solution of **Reactive Red 24** in a suitable solvent (e.g., sterile water or PBS) and then prepare serial dilutions to the desired concentrations in cell culture medium.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing different concentrations of the dye. Include a negative control (medium only) and a solvent control.
- **Incubation:** Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
- **Viability Assay:** After incubation, perform a cell viability assay. For an MTT assay, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
- **Data Acquisition:** Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the negative control. The IC_{50} value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Environmental Fate and Degradation

Azo dyes, including **Reactive Red 24**, can be persistent in the environment and are often difficult to remove from wastewater. The degradation of reactive dyes can occur through biotic (microbial) or abiotic (e.g., advanced oxidation processes) methods. The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond under anaerobic conditions, which leads to the formation of aromatic amines. These amines may be further degraded under aerobic conditions.

Experimental Protocol: Photocatalytic Degradation

This protocol outlines a general procedure for studying the degradation of **Reactive Red 24** using a photocatalyst like ZnO or TiO₂ under solar or UV irradiation.

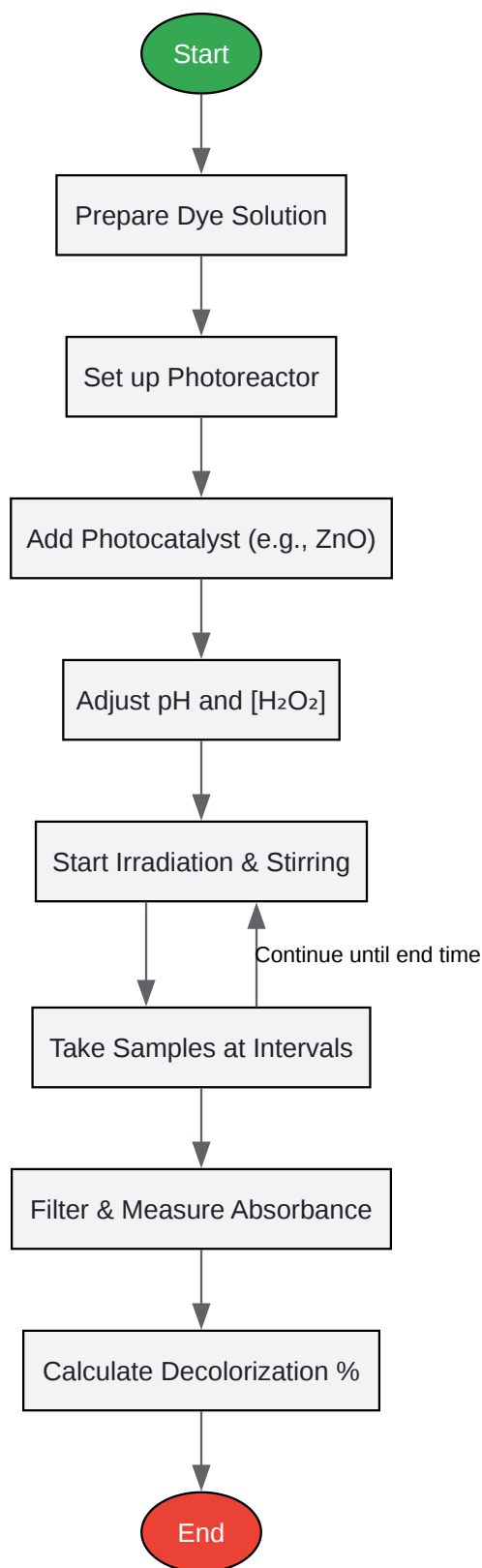
Materials:

- **Reactive Red 24**
- Photocatalyst (e.g., ZnO)
- Hydrogen peroxide (H₂O₂) (optional, as an additional oxidant)
- pH meter
- Spectrophotometer
- Solar simulator or UV lamp
- Magnetic stirrer and beaker

Procedure:

- **Solution Preparation:** Prepare an aqueous solution of **Reactive Red 24** of a known concentration (e.g., 25 mg/L).
- **Experimental Setup:** Place the dye solution in a beaker with a magnetic stirrer. Add a specific amount of the photocatalyst.
- **Parameter Adjustment:** Adjust the pH of the solution to the desired value using acid or base. If required, add a specific concentration of H₂O₂.
- **Photocatalytic Reaction:** Place the beaker under the light source and start stirring. Take samples at regular time intervals.
- **Sample Analysis:** Centrifuge or filter the samples to remove the photocatalyst. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a spectrophotometer to determine the remaining dye concentration.
- **Data Analysis:** Calculate the percentage of decolorization over time. The degradation kinetics can also be determined by plotting the concentration data against time.

Degradation Experimental Workflow Diagram



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Caption: Experimental workflow for photocatalytic degradation.

Interaction with Biological Systems

Metabolic Pathways

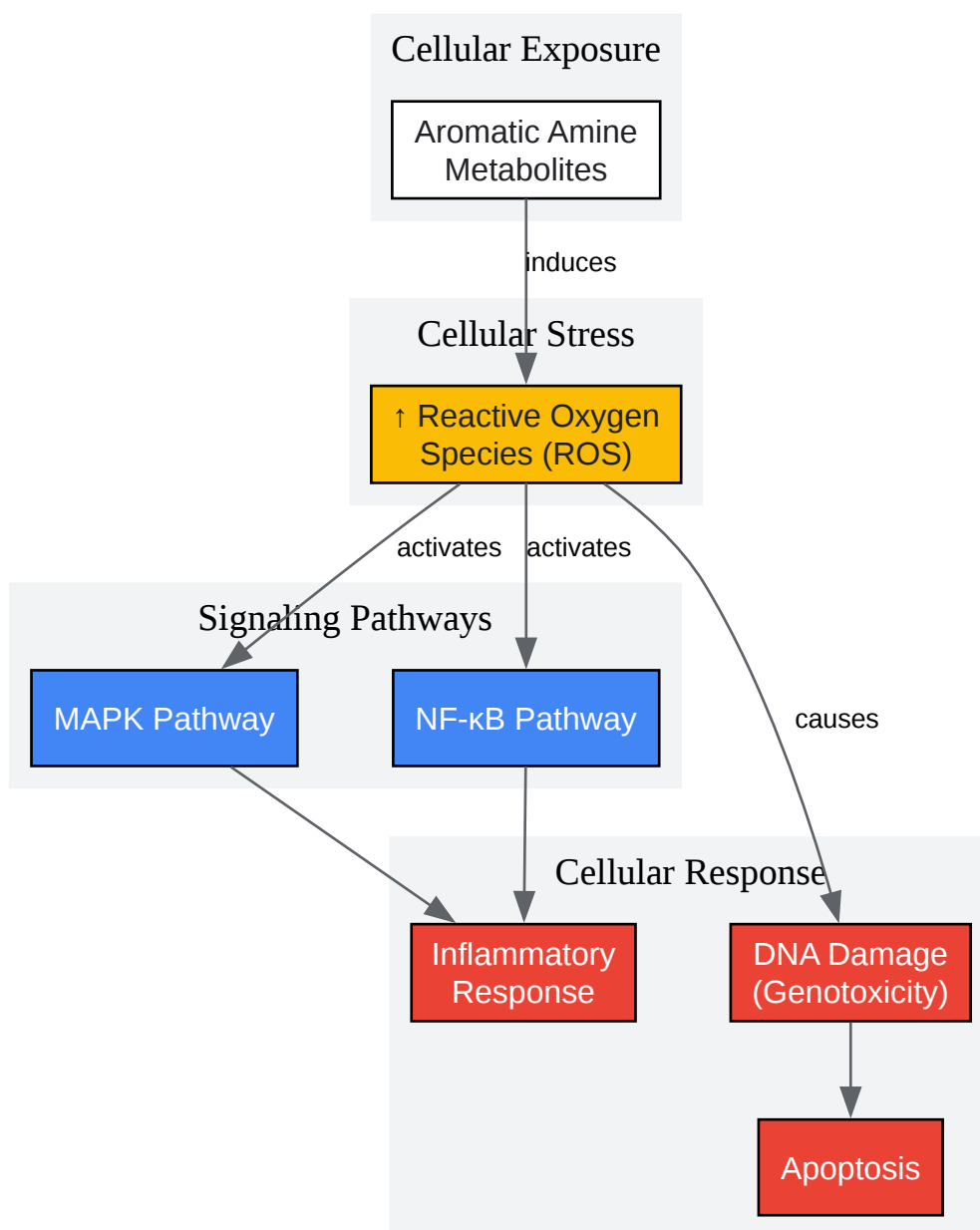
The metabolic fate of azo dyes in biological systems is of considerable interest due to the potential toxicity of their metabolites. The primary metabolic pathway involves the reductive cleavage of the azo bond by azoreductase enzymes, which are present in various microorganisms and also in the liver and gut microbiota of mammals. This anaerobic process breaks down the dye into aromatic amines.

For **Reactive Red 24**, this would result in the formation of substituted aromatic amines, which can then undergo further aerobic degradation. The toxicity of these intermediate amines is a significant concern, as they can be more hazardous than the parent dye.

Cellular Signaling Pathways

The aromatic amine metabolites of azo dyes can induce cellular stress, particularly oxidative stress, by increasing the production of reactive oxygen species (ROS). ROS can act as signaling molecules that activate various cellular pathways, including inflammatory and cell death pathways. Key signaling pathways that can be activated in response to such chemical stress include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways, which can lead to an inflammatory response and potentially genotoxicity.

Hypothetical Signaling Pathway Diagram



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Caption: Cellular response to azo dye metabolites.

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